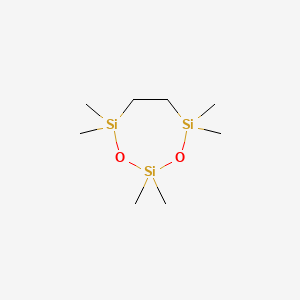
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is a silicon-containing organic compound It is characterized by its unique structure, which includes three silicon atoms and two oxygen atoms arranged in a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of hexamethyldisiloxane with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of silanes.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various organometallic reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Scientific Research Applications
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a useful tool in studying silicon biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mechanism of Action
The mechanism by which 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The compound’s molecular targets and pathways involve interactions with other silicon-containing molecules and catalysts, facilitating the formation of complex structures and materials.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: A simpler silicon-containing compound with two silicon atoms and one oxygen atom.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms.
Trimethylsilanol: A silicon-containing compound with one silicon atom and one hydroxyl group.
Uniqueness
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is unique due to its specific cyclic structure with three silicon atoms and two oxygen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H22O2Si3 |
|---|---|
Molecular Weight |
234.51 g/mol |
IUPAC Name |
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C8H22O2Si3/c1-11(2)7-8-12(3,4)10-13(5,6)9-11/h7-8H2,1-6H3 |
InChI Key |
RRDLJDSHEIKIKS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC[Si](O[Si](O1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

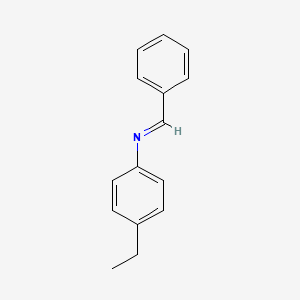
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
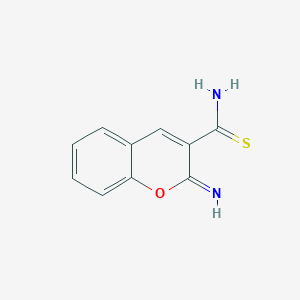
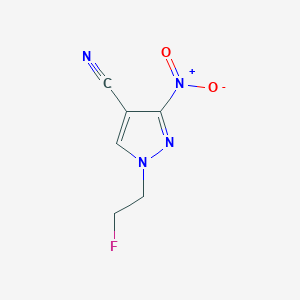

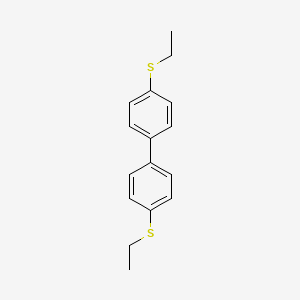
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)
![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
